2-[(6-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethan-1-ol
Description
The compound 2-[(6-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethan-1-ol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-methyl-substituted pyrazolo[3,4-d]pyrimidine core. Key structural features include:
- A cyclohex-1-en-1-yl ethylamino group at position 6, contributing steric bulk and lipophilicity.
- A 2-hydroxyethylamino group at position 4, enhancing solubility via hydrogen bonding .
- A methyl group at position 1, common in analogs to modulate metabolic stability .
Pyrazolo[3,4-d]pyrimidines are widely studied for kinase inhibition and other therapeutic applications due to their structural mimicry of purine bases .
Properties
IUPAC Name |
2-[[6-[2-(cyclohexen-1-yl)ethylamino]-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-22-15-13(11-19-22)14(17-9-10-23)20-16(21-15)18-8-7-12-5-3-2-4-6-12/h5,11,23H,2-4,6-10H2,1H3,(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECSROMNOAYYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCCO)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(6-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethan-1-ol is a novel pyrazolo-pyrimidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological properties. The presence of the cyclohexenyl group is significant as it may enhance the compound's lipophilicity and bioavailability.
Biological Activity Overview
Biological evaluations of this compound have indicated several potential activities:
Antioxidant Activity
Recent studies have shown that derivatives similar to this compound exhibit significant antioxidant properties. For instance, compounds with similar structures demonstrated IC50 values in the range of 12.47 to 14.00 µM in total antioxidant capacity (TAC) assays, indicating a strong ability to scavenge free radicals .
Anticancer Activity
Research has suggested that pyrazolo-pyrimidine derivatives can inhibit cancer cell proliferation. A study identified a related compound that showed promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
The neuroprotective potential of pyrazolo-pyrimidines has been explored, with findings suggesting that these compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This is particularly relevant for conditions such as Alzheimer's disease .
Pharmacokinetics and Toxicity
ADMET Profiling : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound have been assessed. Preliminary data indicate good gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) activity .
Toxicity Studies : Toxicological assessments revealed that the compound exhibits low toxicity levels, classified within the fourth category according to standard toxicity classification systems .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Anticancer Activity : A study involving a derivative of this compound demonstrated significant tumor reduction in xenograft models of human breast cancer when administered at specific dosages. The compound induced apoptosis through activation of caspase pathways .
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of related pyrazolo-pyrimidines resulted in reduced neuroinflammation and improved cognitive function as measured by behavioral tests .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Cyclohexenyl vs. Cyclopentyl: The target’s cyclohexenyl group introduces greater conformational flexibility and lipophilicity compared to the cyclopentyl analog .
Diethylamino vs.
Methylamino (CAS 6266-71-3): The smaller methyl group in this analog improves solubility but may reduce target affinity due to decreased hydrophobic interactions .
Structural Similarity and Mechanism Prediction
- General Principle: Compounds with a Tanimoto coefficient >0.85 share similar gene expression profiles in ~20% of cases .
- Divergence in Activity: The cyclohexenyl group may confer unique selectivity. For example, unsaturated rings often enhance π-π stacking with kinase ATP-binding pockets compared to saturated analogs .
Case Studies
- Compound: The diethylamino derivative’s high solubility and moderate LogP suggest utility in oral formulations, but its reduced bulk may limit potency against specific kinases .
- Compound: The cyclopentyl analog’s lower solubility and higher LogP may favor CNS penetration, though its biological data remain unpublished .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
